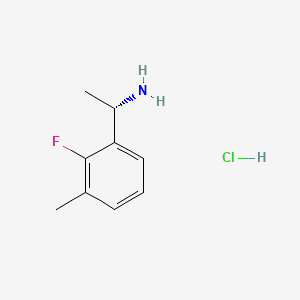
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorine atom and a methyl group on the aromatic ring can influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a substitution reaction with an appropriate amine source.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Biological Studies: To study the effects of fluorinated amines on biological systems.
Industrial Applications: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(2-Fluorophenyl)ethan-1-amine hydrochloride
- (S)-1-(3-Methylphenyl)ethan-1-amine hydrochloride
- (S)-1-(2-Chloro-3-methylphenyl)ethan-1-amine hydrochloride
Uniqueness
(S)-1-(2-Fluoro-3-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The combination of a fluorine atom and a methyl group can enhance its stability and binding properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H13ClFN |
|---|---|
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
(1S)-1-(2-fluoro-3-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-4-3-5-8(7(2)11)9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
Clave InChI |
GHNHXSVGNAZOSO-FJXQXJEOSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)[C@H](C)N)F.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


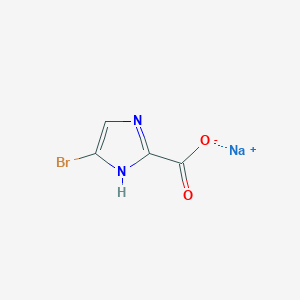
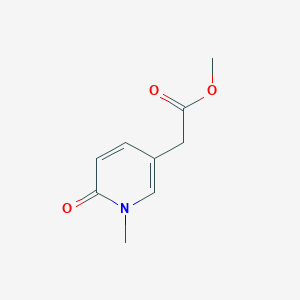



![N-[1-[9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328730.png)

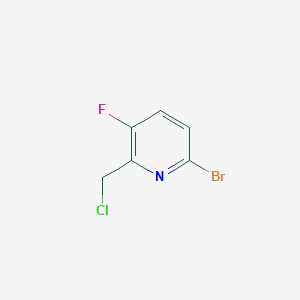
![2-(Pyridin-3-yl)benzo[d]oxazol-4-amine](/img/structure/B15328761.png)
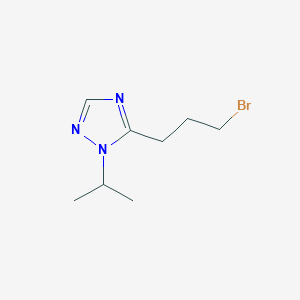
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
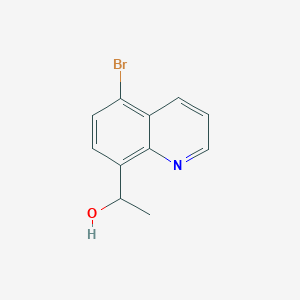
![3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
